molecular formula C15H20F2N2O2 B14033889 Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B14033889
M. Wt: 298.33 g/mol
InChI Key: BFBAVCTYPPKDAP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C15H20F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group

Preparation Methods

The synthesis of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3,5-difluorophenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The carbamate group may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl N-[1-(3,5-difluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)18-12-4-5-19(9-12)13-7-10(16)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,18,20)

InChI Key

BFBAVCTYPPKDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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